5-Aminobenzo[d]thiazole-2-carbonitrile
CAS No.: 1513212-02-6
Cat. No.: VC2595473
Molecular Formula: C8H5N3S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1513212-02-6 |
|---|---|
| Molecular Formula | C8H5N3S |
| Molecular Weight | 175.21 g/mol |
| IUPAC Name | 5-amino-1,3-benzothiazole-2-carbonitrile |
| Standard InChI | InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 |
| Standard InChI Key | SSDGOGCJUKOOHE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
5-Aminobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C₈H₅N₃S and a molecular weight of 175.21 g/mol . This compound is registered with CAS number 1513212-02-6 and is also known by several alternative names including 5-amino-1,3-benzothiazole-2-carbonitrile . The compound contains a fused ring system comprising a benzene ring and a thiazole moiety, with an amino group at position 5 and a carbonitrile (cyano) group at position 2.
Structural Characteristics and Identifiers
The structure of 5-Aminobenzo[d]thiazole-2-carbonitrile contains three nitrogen atoms and one sulfur atom, forming a key heterocyclic scaffold. The compound has been assigned various chemical identifiers that facilitate its documentation and reference in scientific literature:
| Identifier Type | Value |
|---|---|
| PubChem CID | 83385292 |
| Molecular Formula | C₈H₅N₃S |
| InChI | InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 |
| InChIKey | SSDGOGCJUKOOHE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)N=C(S2)C#N |
| MDL Number | MFCD26680128 |
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid |
| Molecular Weight | 175.21 g/mol |
| Storage Condition | Room temperature, dry and sealed away from light |
| Purity (Commercial) | ≥97% |
The recommended storage conditions highlight the compound's sensitivity to light and moisture, factors that must be considered when handling this material in research settings .
Structural Features and Reactivity
The reactivity of 5-Aminobenzo[d]thiazole-2-carbonitrile is governed by its key functional groups:
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The amino group at position 5 provides a nucleophilic site for various chemical transformations, including acylation, alkylation, and coupling reactions.
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The carbonitrile (cyano) group at position 2 serves as an electron-withdrawing moiety that can undergo hydrolysis, reduction, and other transformations to yield diverse derivatives.
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The benzothiazole core contributes to the compound's aromatic character and influences its interaction with biological targets.
These structural features collectively contribute to the compound's versatility as a building block in organic synthesis and its potential in medicinal chemistry applications .
Synthesis and Preparation
| Size (g) | Availability (Example) | Price Range |
|---|---|---|
| 0.100 | 10-20 days | ฿11,043.00 |
| 0.250 | 10-20 days | ฿19,305.00 |
| 1.000 | 10-20 days | ฿38,610.00 |
These commercial options facilitate access to the compound for research purposes without the need for in-house synthesis .
Applications in Research and Development
Role in Pharmaceutical Research
5-Aminobenzo[d]thiazole-2-carbonitrile serves as a key intermediate in pharmaceutical research, particularly in the development of biologically active compounds. Its structural features make it valuable for the synthesis of heterocyclic compounds with potential therapeutic properties .
The amino and carbonitrile functional groups provide sites for further modification, allowing researchers to generate libraries of derivatives with diverse biological activities. This versatility has positioned the compound as an important building block in medicinal chemistry efforts aimed at discovering novel drug candidates .
Application in Heterocyclic Chemistry
5-Aminobenzo[d]thiazole-2-carbonitrile contributes to the broader field of heterocyclic chemistry, where benzothiazole derivatives have emerged as important structural motifs. Recent advances have highlighted the application of related compounds such as 2-aminobenzothiazole in multicomponent reactions for the synthesis of diverse heterocycles .
These synthetic methodologies enable the efficient and sustainable construction of novel bioactive molecules with potential pharmaceutical applications. The ongoing research in this area underscores the significance of benzothiazole derivatives, including 5-Aminobenzo[d]thiazole-2-carbonitrile, as valuable building blocks in modern organic chemistry .
Current Research Trends and Future Perspectives
Recent Developments
Recent research has expanded the understanding of benzothiazole derivatives and their applications. The development of benzothiazole hybrids linked to other bioactive moieties has gained attention for potential applications as enzyme inhibitors, including VEGFR-2 inhibitors with anticancer properties .
These advances highlight the ongoing interest in benzothiazole chemistry and suggest potential directions for future exploration of 5-Aminobenzo[d]thiazole-2-carbonitrile derivatives. The compound's structural features, particularly the amino and carbonitrile groups, provide opportunities for creating hybrid molecules with enhanced biological activities.
Future Research Directions
Future research involving 5-Aminobenzo[d]thiazole-2-carbonitrile may focus on several promising areas:
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Structure-Activity Relationship Studies: Systematic modification of the compound to explore the relationship between structural features and biological activities could yield valuable insights for drug design.
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Development of Novel Synthetic Methodologies: Exploration of new, efficient approaches to synthesize the compound and its derivatives could expand access to this chemical scaffold.
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Investigation of Specific Biological Targets: Studies aimed at identifying specific biological targets and mechanisms of action for 5-Aminobenzo[d]thiazole-2-carbonitrile and its derivatives would enhance understanding of their therapeutic potential.
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Application in Combinatorial Chemistry: Incorporation of the compound into combinatorial chemistry approaches could facilitate the discovery of novel bioactive molecules.
These research directions highlight the continued relevance of 5-Aminobenzo[d]thiazole-2-carbonitrile in chemical and pharmaceutical research .
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